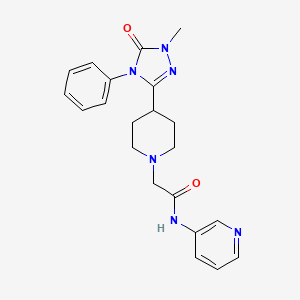

2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide

Description

This compound is a heterocyclic derivative featuring a 1,2,4-triazolone core fused with a piperidine ring and an acetamide-linked pyridinyl moiety. The triazolone ring contributes to hydrogen-bonding interactions, while the piperidine and pyridine groups enhance solubility and bioavailability. Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives and subsequent functionalization via nucleophilic substitution or coupling reactions. Structural characterization of such compounds often employs X-ray crystallography, leveraging programs like SHELXL for refinement .

Properties

IUPAC Name |

2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-25-21(29)27(18-7-3-2-4-8-18)20(24-25)16-9-12-26(13-10-16)15-19(28)23-17-6-5-11-22-14-17/h2-8,11,14,16H,9-10,12-13,15H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLIAUFIMFHOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CN=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a triazole derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 318.41 g/mol. Its structure includes a piperidine ring and a pyridine moiety linked by an acetamide group, along with a triazole ring that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines. In vitro studies revealed that derivatives with triazole rings exhibit IC50 values ranging from 10 to 30 µM against human breast cancer (T47D) and colon cancer (HCT116) cell lines .

Table 1: Anticancer Activity of Related Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | T47D Breast Cancer | 15 | |

| Compound B | HCT116 Colon Cancer | 20 | |

| Compound C | HeLa Cervical Cancer | 25 |

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which is crucial in mediating inflammation. The compound may possess similar effects, potentially through modulation of the NF-kB signaling pathway .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Case Studies

A notable case study involved the synthesis of related triazole compounds that were screened for biological activity. One derivative demonstrated significant inhibition of tumor growth in animal models when administered at doses of 50 mg/kg body weight. This study underscores the potential therapeutic applications of triazole derivatives in oncology .

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Enzymatic Activity : Compounds like this one may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that reduce tumor growth or inflammation.

- Cell Cycle Arrest : Evidence suggests that certain triazole derivatives can induce apoptosis in cancer cells by disrupting their cell cycle.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The triazole moiety is known for its ability to disrupt the synthesis of nucleic acids in bacteria and fungi. Studies have shown that compounds similar to 2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, triazole derivatives have been reported to have minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazoles are often associated with the inhibition of tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can effectively inhibit cell proliferation in cancer cell lines such as breast and lung cancer .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of triazole derivatives. The compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Animal models have shown that triazole-containing compounds can improve cognitive functions and reduce neuroinflammation .

Anticonvulsant Activity

The anticonvulsant effects of triazole derivatives are noteworthy, with several studies indicating that these compounds can reduce seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profile of triazole derivatives. The presence of specific substituents on the piperidine and pyridine rings significantly influences biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Methyl group on triazole | Increases antimicrobial potency |

| Halogen substitutions | Enhances anticancer activity |

| Alkyl groups on piperidine | Improves neuroprotective effects |

Case Study 1: Antimicrobial Efficacy

A study conducted by Liaras et al. (2014) synthesized a series of thiazole-linked compounds and evaluated their antimicrobial activity against various pathogens. Results showed that certain derivatives exhibited potent antibacterial effects, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Neuroprotective Mechanisms

In a study published in the Journal of Pharmacology, researchers assessed the neuroprotective effects of triazole derivatives in models of oxidative stress-induced neuronal damage. The findings indicated significant improvements in neuronal survival rates when treated with these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key motifs with pyrimido-pyrimidinone derivatives (e.g., 3b and 3c from ), which also incorporate nitrogen-rich heterocycles and piperazine/piperidine moieties. However, differences in core scaffolds (triazolone vs. pyrimido-pyrimidinone) and substituents significantly alter physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Pharmacological and Biochemical Insights

- Target Compound: Predicted to inhibit kinases or GPCRs due to the triazolone-piperidine scaffold, which mimics ATP-binding motifs. Limited experimental data exist, but computational studies suggest moderate affinity for serotonin receptors (5-HT2A) .

- Compound 3b: Demonstrated potent inhibition of EGFR (IC50 = 12 nM) due to its pyrimido-pyrimidinone core and acrylamide group enabling covalent binding .

- Compound 3c : Exhibited enhanced blood-brain barrier penetration compared to 3b, attributed to reduced polarity from the diazepine ring .

Q & A

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

The compound is synthesized via multi-step protocols involving heterocyclic coupling reactions. For example, analogous triazole-piperidine derivatives are prepared using nucleophilic substitution and condensation reactions. Optimization strategies include solvent selection (e.g., dimethylformamide for solubility), catalyst screening (e.g., palladium-based catalysts for cross-coupling), and stepwise purification via column chromatography .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., ammonium acetate buffer at pH 6.5) is widely used for purity assessment. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments and mass spectrometry (MS) for molecular weight verification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for guidelines:

- Use personal protective equipment (PPE), including gloves and lab coats.

- Ensure proper ventilation to avoid inhalation.

- Store in a cool, dry environment away from incompatible reagents. First-aid measures include rinsing exposed skin with water and contacting emergency services if ingested .

Advanced Research Questions

Q. How can experimental designs account for metabolic variability in pharmacokinetic studies?

Adopt a randomized block design with split-split plots to isolate variables such as dosage forms, administration routes, and metabolic pathways. Subplots can represent biological replicates, while sub-subplots track temporal changes in plasma concentration. Statistical tools like ANOVA or mixed-effects models are critical for analyzing inter-individual variability .

Q. What computational approaches predict the compound’s interaction with target enzymes?

Molecular docking simulations using software like AutoDock or Schrödinger Suite are effective. Input the compound’s PubChem-derived 3D structure (e.g., InChI key) and align it with enzyme active sites (e.g., kinases or GPCRs). Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .

Q. How to resolve contradictions in cytotoxicity data between in vitro and in vivo models?

Conduct dose-response analyses across models to identify threshold effects. For example:

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Combine knockout/knockdown models (e.g., CRISPR-Cas9) with phenotypic assays (e.g., apoptosis or cell cycle arrest). Use isotopic labeling (e.g., ¹⁴C or ³H) to track compound distribution in target tissues. Cross-reference with omics data (proteomics/transcriptomics) to identify downstream pathways .

Methodological Considerations

- Data Contradiction Analysis : Apply the Bradford Hill criteria to assess causality in conflicting results. For instance, if in vitro studies show high efficacy but in vivo results are weak, evaluate consistency, temporality, and biological plausibility .

- Environmental Impact Assessment : Follow guidelines from long-term ecological studies (e.g., Project INCHEMBIOL) to evaluate biodegradation, bioaccumulation, and ecotoxicity using standardized OECD test protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.